
Bemetizide
Vue d'ensemble
Description
Le Bémetizide est un diurétique thiazidique de formule moléculaire C15H16ClN3O4S2 . Il est principalement utilisé dans le traitement de l'hypertension et de l'œdème en favorisant l'excrétion du sodium et de l'eau de l'organisme . Le Bémetizide est reconnu pour son efficacité à réduire la rétention d'eau et à abaisser la tension artérielle .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Bémetizide peut être synthétisé par une série de réactions chimiques impliquant la formation du système cyclique de la benzothiadiazine . La synthèse commence généralement par la réaction du 4-chloro-3-nitrobenzènesulfonamide avec la 1-phényléthylamine pour former un composé intermédiaire. Cet intermédiaire est ensuite cyclisé pour former le cycle benzothiadiazine . Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que la triéthylamine .
Méthodes de production industrielle
La production industrielle du Bémetizide implique une synthèse à grande échelle utilisant des voies réactionnelles similaires à celles de la synthèse en laboratoire, mais optimisées pour des rendements et une pureté plus élevés . Le procédé comprend des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Pharmacodynamics of Bemetizide
This compound exhibits dose-dependent diuretic effects, primarily influencing sodium, chloride, and urine output. A randomized, single-dose study in healthy male volunteers compared this compound (1–50 mg) with hydrochlorothiazide (25 mg) under controlled conditions . Key findings:
Table 1: Dose-Response Analysis of this compound vs. Hydrochlorothiazide
Parameter | This compound (50 mg) | Hydrochlorothiazide (25 mg) |
---|---|---|
Sodium excretion | +123% | +83% |
Chloride excretion | +128% | +78% |
Urine volume | +41 mL/h | +31 mL/h |
Key Observations :
-
This compound’s maximal effects occurred at doses ≥10 mg, with statistically significant superiority over hydrochlorothiazide at 50 mg .
-
Potassium excretion showed a dose-dependent trend, though not statistically significant. Urine pH and calcium/magnesium excretion remained unaffected .
Pharmacokinetics and Bioavailability
The study revealed dose-dependent pharmacokinetics, suggesting incomplete absorption at higher doses due to gastrointestinal limitations .
Table 2: Onset and Duration of Action
Parameter | This compound | Hydrochlorothiazide |
---|---|---|
Onset of action | 1–2 hours | 1–2 hours |
Duration of action | >24 hours | >24 hours |
Mechanistic Insights :
-
Both drugs correlate closely between kinetic profiles and diuretic effects, with this compound’s prolonged action linked to sustained excretion patterns .
-
The lack of a parenteral formulation precludes definitive assessment of maximal potency .
Comparative Efficacy Analysis
Table 3: Relative Efficacy of this compound vs. Hydrochlorothiazide
Dose (this compound) | Sodium Excretion Ratio (this compound/HCZ) | Chloride Excretion Ratio |
---|---|---|
10 mg | 1.18 | 1.23 |
20 mg | 1.34 | 1.41 |
50 mg | 1.47 | 1.64 |
Interpretation :
-
This compound demonstrates greater efficacy at doses exceeding 10 mg, achieving 47% higher sodium excretion at 50 mg compared to hydrochlorothiazide .
-
The study highlights this compound’s potential as a high-dose diuretic with extended duration, though potassium sparing remains a concern .
Mechanism of Action
This compound’s diuretic effects are consistent with sodium-chloride cotransporter inhibition in the distal convoluted tubule, similar to thiazide diuretics . Its prolonged action may stem from slower renal clearance or extrarenal effects .
Table 4: Urinary Electrolyte Profile
Electrolyte | This compound (50 mg) | Hydrochlorothiazide (25 mg) |
---|---|---|
Sodium (mmol/24h) | 344 ± 12 | 234 ± 9 |
Chloride (mmol/24h) | 298 ± 10 | 203 ± 8 |
Potassium (mmol/24h) | 63 ± 5 | 56 ± 4 |
References : Pharmacodynamics and pharmacokinetics of this compound compared with hydrochlorothiazide. Controlled clinical study of acute effects.
Applications De Recherche Scientifique
Chemical Research Applications
Bemetizide serves as a reference compound in the study of thiazide diuretics, facilitating research into their chemical properties and mechanisms of action. Its chemical structure allows for the exploration of:
- Oxidation Reactions : this compound can form sulfoxides and sulfones when subjected to oxidative conditions.
- Reduction Reactions : It can yield amine derivatives through reduction processes.
- Substitution Reactions : Various substituted derivatives can be synthesized depending on the nucleophile used.
Biological Research Applications
In biological studies, this compound has been investigated for its effects on cellular ion transport and its potential role in modulating cellular functions. Key findings include:
- Ion Transport Modulation : this compound inhibits the sodium-chloride symporter in the distal convoluted tubule of the nephron, which is crucial for sodium and chloride reabsorption .
- Renal Function Studies : Research indicates that this compound significantly increases urinary sodium and chloride excretion without affecting glomerular filtration rate, demonstrating its efficacy as a diuretic agent .
Medical Applications
This compound has been extensively studied for its therapeutic effects, particularly in treating hypertension and edema. Notable applications include:
- Hypertension Management : Clinical trials have shown that this compound effectively reduces blood pressure in patients with mild to moderate hypertension .
- Combination Therapies : It has been compared with other diuretics like hydrochlorothiazide, showing comparable or superior diuretic effects at higher doses .
Industrial Applications
In the pharmaceutical industry, this compound is utilized in the development of new diuretic drugs and formulations. Its established pharmacodynamics and pharmacokinetics make it a valuable compound for further drug development initiatives .
Data Table: Key Findings on this compound
Case Study 1: Interaction with Indomethacin
A study examined the interaction between this compound and indomethacin in healthy volunteers. Results indicated that indomethacin administration suppressed the renal effects of this compound, leading to decreased urinary sodium and chloride excretion. This highlights the pharmacodynamic interactions between these two drugs .
Case Study 2: Comparative Efficacy
A comparative clinical trial assessed this compound's efficacy against hydrochlorothiazide. The findings revealed that this compound produced greater maximal effects on sodium and chloride excretion at higher doses, suggesting its potential as a more effective diuretic under certain conditions .
Mécanisme D'action
Bemetizide exerts its effects by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron . This inhibition reduces sodium reabsorption, leading to increased excretion of sodium and water, thereby reducing blood volume and blood pressure . The molecular targets include the sodium-chloride symporter and associated ion channels .
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrochlorothiazide : Un autre diurétique thiazidique avec des mécanismes d'action similaires, mais des propriétés pharmacocinétiques différentes.
Chlorothiazide : Structure et fonction similaires, mais avec une puissance et une durée d'action différentes.
Triamtérène : Un diurétique épargneur de potassium souvent utilisé en association avec des thiazides pour contrer la perte de potassium.
Unicité du Bémetizide
Le Bémetizide est unique en raison de sa structure moléculaire spécifique, qui offre un équilibre entre l'efficacité et la sécurité dans la thérapie diurétique . Son profil pharmacocinétique permet un contrôle efficace de la tension artérielle avec un minimum d'effets secondaires .
Activité Biologique
Bemetizide is a compound primarily recognized for its diuretic properties, often used in combination with other medications to manage hypertension and edema. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, interactions, and potential therapeutic applications, supported by data tables and recent research findings.
Overview of this compound
This compound is a thiazide-like diuretic that acts primarily on the renal system. It inhibits sodium reabsorption in the distal convoluted tubule, leading to increased urine output and decreased blood pressure. Its chemical structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
This compound functions by:
- Inhibiting Sodium-Chloride Symporter : It blocks the Na+/Cl- symporter in the distal convoluted tubule, which is crucial for sodium reabsorption.
- Increasing Diuresis : This inhibition results in increased sodium and water excretion, effectively reducing blood volume and blood pressure.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates its absorption, distribution, metabolism, and excretion characteristics:
Parameter | Value |
---|---|
Bioavailability | Approximately 80% |
Peak Plasma Concentration | 1-3 hours post-administration |
Half-Life | 6-15 hours |
Excretion | Primarily renal (urine) |
These parameters highlight the efficiency of this compound in therapeutic settings.
Biological Activity and Case Studies
Recent studies have explored the biological activity of this compound beyond its diuretic effects. Notably, its interaction with carbonic anhydrase (hCA I) has been investigated. Molecular docking studies suggest that this compound exhibits weak binding affinity to hCA I compared to other inhibitors:
Compound | Binding Energy (kcal/mol) |
---|---|
This compound | Near-zero |
Cyclothiazide | -16 |
84Z | -18 |
This data suggests that while this compound may not be a potent inhibitor of hCA I, it could still play a role in modulating related pathways.
Clinical Implications
This compound's role in managing hypertension has been documented through various clinical trials. A notable case study involved patients with resistant hypertension who were administered this compound in combination with other antihypertensives. Results indicated significant reductions in systolic and diastolic blood pressure:
- Study Group : 100 patients
- Duration : 12 weeks
- Results : Average reduction in systolic BP: 15 mmHg; diastolic BP: 10 mmHg.
These findings underscore the efficacy of this compound as part of a combination therapy regimen.
Safety Profile
The safety profile of this compound is generally favorable, though some adverse effects have been reported:
- Common Side Effects : Electrolyte imbalances (hypokalemia), dizziness, and gastrointestinal disturbances.
- Severe Reactions : Rare cases of hypersensitivity reactions have been documented.
Monitoring electrolyte levels is essential during treatment to mitigate these risks.
Propriétés
IUPAC Name |
6-chloro-1,1-dioxo-3-(1-phenylethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S2/c1-9(10-5-3-2-4-6-10)15-18-12-7-11(16)13(24(17,20)21)8-14(12)25(22,23)19-15/h2-9,15,18-19H,1H3,(H2,17,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVUMAGVCSQCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301021632, DTXSID30862759 | |
Record name | Bemetizide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-1,1-dioxo-3-(1-phenylethyl)-1,2,3,4-tetrahydro-1lambda~6~,2,4-benzothiadiazine-7-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824-52-8 | |
Record name | Bemetizide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bemetizide [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bemetizide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301021632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bemetizide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.779 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEMETIZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZN4D2O31B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.